cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride

Catalog No.
S14324783
CAS No.
M.F
C16H26ClNO
M. Wt
283.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochlori...

Product Name

cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride

IUPAC Name

(1S,2S)-2-[(benzylamino)methyl]cyclooctan-1-ol;hydrochloride

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

InChI

InChI=1S/C16H25NO.ClH/c18-16-11-7-2-1-6-10-15(16)13-17-12-14-8-4-3-5-9-14;/h3-5,8-9,15-18H,1-2,6-7,10-13H2;1H/t15-,16-;/m0./s1

InChI Key

TWBOLQAUOVRMDR-MOGJOVFKSA-N

Canonical SMILES

C1CCCC(C(CC1)CNCC2=CC=CC=C2)O.Cl

Isomeric SMILES

C1CCC[C@@H]([C@@H](CC1)CNCC2=CC=CC=C2)O.Cl

Cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol. It appears as white crystalline solids and is characterized by its unique structure, which includes a cyclooctanol moiety and a benzylamine group. The compound is soluble in water and has a boiling point of approximately 380.1°C at 760 mmHg .

Typical of amines and alcohols. Potential reactions include:

  • Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts, such as its hydrochloride form.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amine can undergo nucleophilic substitution reactions with alkyl halides, leading to the formation of new amine derivatives.

These reactions are fundamental in organic synthesis, allowing for the modification and derivation of more complex molecules from cis-2-benzylaminomethyl-1-cyclooctanol hydrochloride.

  • Antidepressant Activity: Similar compounds have been investigated for their potential use in treating depression.
  • Analgesic Properties: Some derivatives may possess pain-relieving effects.

Further studies are necessary to fully elucidate the specific biological activities associated with this compound.

The synthesis of cis-2-benzylaminomethyl-1-cyclooctanol hydrochloride typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of Cyclooctanol: Starting from readily available precursors, cyclooctanol can be synthesized through cyclization reactions.
  • Amine Introduction: Benzylamine can be introduced via reductive amination or similar methods, where the appropriate aldehyde or ketone is reacted with benzylamine under reducing conditions.
  • Hydrochloride Formation: The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt.

These steps may vary based on specific laboratory protocols and available reagents.

Cis-2-benzylaminomethyl-1-cyclooctanol hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Research: It can be utilized in synthetic organic chemistry for creating complex molecules.

The exact applications depend on further research into its biological properties and reactivity.

Several compounds share structural similarities with cis-2-benzylaminomethyl-1-cyclooctanol hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Properties
BenzylamineSimple amineUsed in pharmaceuticals
CyclooctanolSaturated cyclic alcoholSolvent and intermediate
N-BenzylcyclohexanamineSimilar amine structurePotential antidepressant properties
1-Amino-2-butanolAliphatic amineUsed as an intermediate in synthesis

Cis-2-benzylaminomethyl-1-cyclooctanol hydrochloride is unique due to the combination of the cyclooctanol structure with a benzylamine moiety, potentially leading to distinct biological activities not observed in simpler analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

283.1702921 g/mol

Monoisotopic Mass

283.1702921 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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